molecular formula C18H21N3O B11606243 4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol CAS No. 732257-27-1

4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol

Katalognummer: B11606243
CAS-Nummer: 732257-27-1
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: PICRASQQCNIMQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol is an organic compound that features a benzimidazole moiety linked to a phenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole coreThe reaction conditions often require the use of acidic or basic catalysts and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the benzimidazole or phenol rings .

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the phenol group can participate in redox reactions, contributing to the compound’s overall bioactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol is unique due to the presence of both a benzimidazole and a phenol group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Compared to similar compounds, it offers a broader spectrum of applications

Eigenschaften

CAS-Nummer

732257-27-1

Molekularformel

C18H21N3O

Molekulargewicht

295.4 g/mol

IUPAC-Name

4-methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol

InChI

InChI=1S/C18H21N3O/c1-12(2)21-16-7-5-4-6-15(16)20-18(21)19-11-14-10-13(3)8-9-17(14)22/h4-10,12,22H,11H2,1-3H3,(H,19,20)

InChI-Schlüssel

PICRASQQCNIMQU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)O)CNC2=NC3=CC=CC=C3N2C(C)C

Löslichkeit

0.6 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.